

Application Notes and Protocols for MethADP Trisodium in Laboratory Research

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Compound of Interest

Compound Name: *MethADP trisodium*

Cat. No.: *B10854124*

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Introduction

2-Methylthioadenosine 5'-diphosphate trisodium salt (**MethADP trisodium**), also known as 2-MeSADP trisodium, is a potent and selective agonist for purinergic P2Y receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃.^{[1][2][3][4]} Its high affinity and specificity make it an invaluable tool for researchers studying platelet aggregation, thrombosis, and other physiological processes mediated by these receptors. This document provides detailed application notes and experimental protocols for the use of **MethADP trisodium** in laboratory settings.

Product Information

Physical and Chemical Properties

Property	Value
Chemical Name	2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Alternative Names	2-MeSADP trisodium, 2-Methylthio-ADP trisodium
Molecular Formula	C ₁₁ H ₁₄ N ₅ Na ₃ O ₁₀ P ₂ S
Molecular Weight	539.24 g/mol
CAS Number	475193-31-8
Purity	≥98% (typically determined by HPLC)
Appearance	White to off-white solid
Solubility	Soluble in water (often supplied pre-dissolved at 10 mM)
Storage	Store at -20°C. For long-term storage, desiccate.

Biological Activity

MethADP trisodium is a potent agonist for the following P2Y receptors, with reported EC₅₀ values in the nanomolar range:

Receptor	Potency (EC ₅₀ or pEC ₅₀)
Human P2Y ₁	pEC ₅₀ = 8.29
Human P2Y ₁₂	EC ₅₀ = 5 nM; pEC ₅₀ = 9.05
Human P2Y ₁₃	EC ₅₀ = 19 nM
Mouse P2Y ₁₃	EC ₅₀ = 6.2 nM
Rat P2Y ₆	pEC ₅₀ = 5.75

EC₅₀ represents the concentration of a drug that gives half-maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.

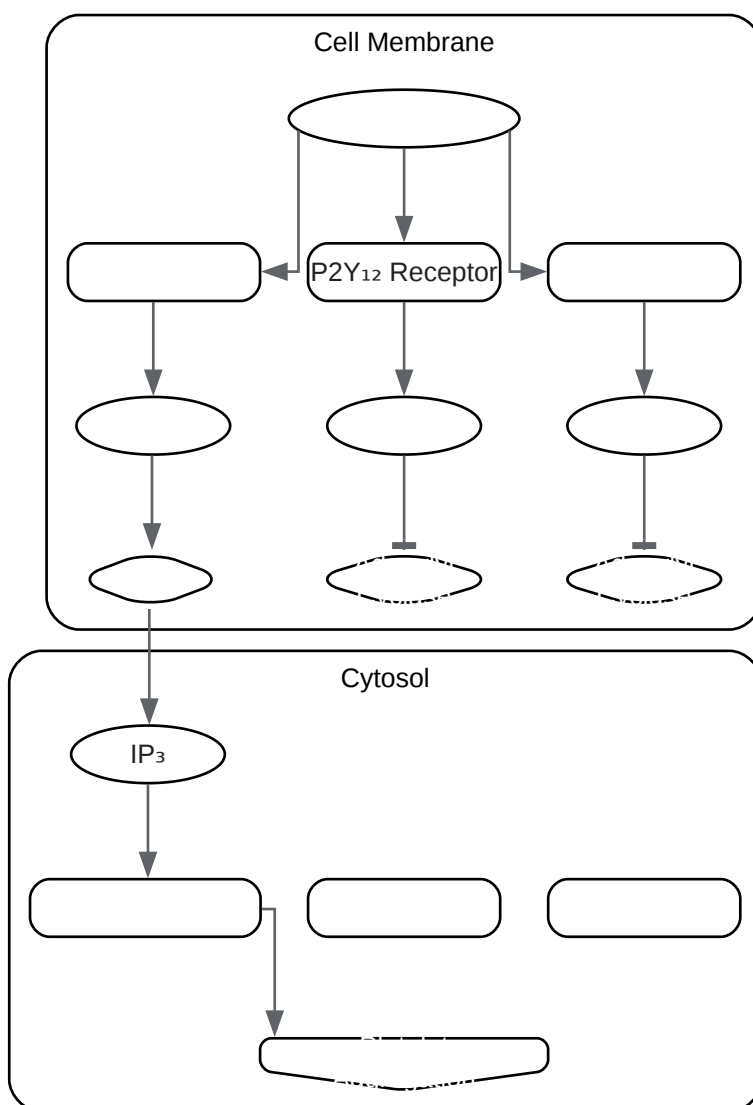
Applications

The primary applications of **MethADP trisodium** in laboratory research include:

- **Platelet Aggregation Studies:** As a potent agonist of P2Y₁ and P2Y₁₂ receptors on platelets, **MethADP trisodium** is widely used to induce and study platelet aggregation in vitro.[3][5]
- **cAMP Accumulation Assays:** Activation of the G_i-coupled P2Y₁₂ and P2Y₁₃ receptors by **MethADP trisodium** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3]
- **Calcium Mobilization Assays:** The G_q-coupled P2Y₁ receptor, upon activation by **MethADP trisodium**, stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]_i).[6][7]
- **Drug Screening:** **MethADP trisodium** can be used as a tool to screen for and characterize novel antagonists of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.

Signaling Pathways

The activation of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors by **MethADP trisodium** initiates distinct downstream signaling cascades.



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MethADP Signaling Pathways

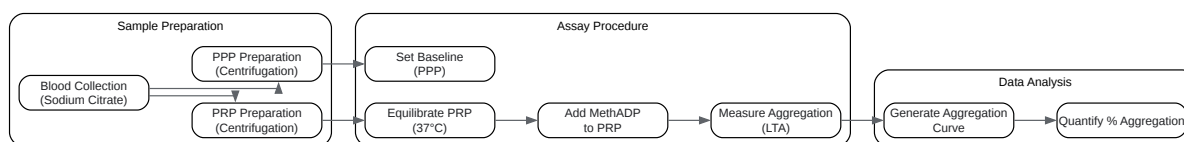
Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the induction of platelet aggregation in human platelet-rich plasma (PRP) using **MethADP trisodium**, measured by light transmission aggregometry (LTA).

- **MethADP trisodium**

- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
- Saline (0.9% NaCl)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Light Transmission Aggregometer
- Aggregometer cuvettes and stir bars
- Pipettes and tips



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Platelet Aggregation Workflow

- Preparation of PRP and PPP:
 - Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
 - To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
 - Carefully collect the upper platelet-rich plasma layer.
 - To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
 - Collect the supernatant (platelet-poor plasma).

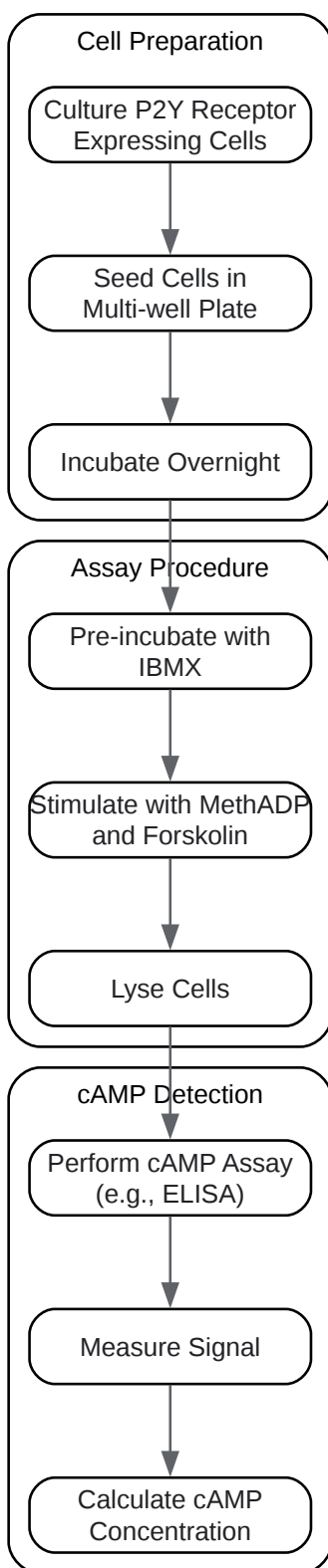
- Assay Performance:
 - Pre-warm the aggregometer to 37°C.
 - Pipette an appropriate volume of PPP (e.g., 250 µL) into a cuvette with a stir bar and place it in the aggregometer to set the 100% aggregation baseline.
 - Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 5 minutes to equilibrate at 37°C.
 - Move the PRP cuvette to the reading well to establish the 0% aggregation baseline.
 - Add a small volume of the desired concentration of **MethADP trisodium** solution to the PRP and immediately start recording the change in light transmission. A typical starting concentration range for MethADP is 1-10 µM.
 - Record the aggregation for a set period, typically 5-10 minutes.
- Data Analysis:
 - The aggregometer software will generate an aggregation curve.
 - The maximum percentage of aggregation is determined from the curve.
 - For inhibitor studies, PRP is pre-incubated with the test compound before the addition of **MethADP trisodium**.

cAMP Accumulation Assay

This protocol outlines a method to measure the inhibition of cAMP production in a cell line expressing the P2Y₁₂ receptor following stimulation with **MethADP trisodium**.

- **MethADP trisodium**
- Cell line expressing the target P2Y receptor (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium and reagents
- Forskolin (an adenylyl cyclase activator)

- IBMX (a phosphodiesterase inhibitor)
- cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
- Multi-well plates (e.g., 96-well or 384-well)



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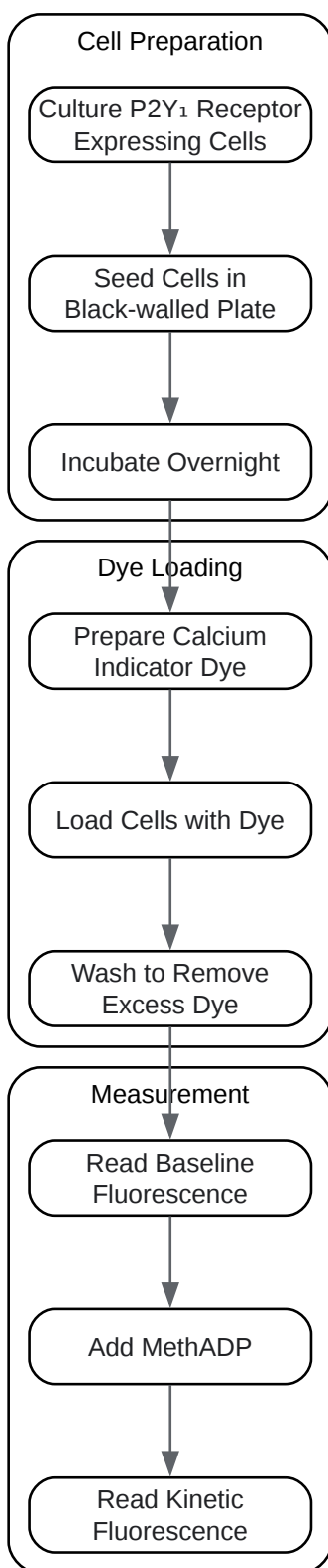
cAMP Accumulation Assay Workflow

- Cell Preparation:
 - Culture the cells expressing the P2Y receptor of interest under standard conditions.
 - Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
- Assay Performance:
 - Wash the cells with a serum-free medium or assay buffer.
 - Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 μ M) for 15-30 minutes at 37°C to prevent cAMP degradation.
 - Add varying concentrations of **MethADP trisodium** to the wells. For antagonist studies, pre-incubate with the antagonist before adding MethADP.
 - Immediately add a fixed concentration of forskolin (e.g., 1-10 μ M) to all wells (except for the basal control) to stimulate adenylyl cyclase.
 - Incubate for 15-30 minutes at 37°C.
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- cAMP Detection:
 - Perform the cAMP assay using a commercially available kit, following the manufacturer's protocol.
 - Measure the signal (e.g., absorbance, fluorescence, or luminescence).
 - Calculate the intracellular cAMP concentration based on a standard curve.
 - Plot the cAMP concentration against the log of the **MethADP trisodium** concentration to determine the EC₅₀ value for the inhibition of cAMP production.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to **MethADP trisodium** stimulation of P2Y₁ receptor-expressing cells.

- **MethADP trisodium**
- Cell line expressing the P2Y₁ receptor
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence plate reader or microscope with calcium imaging capabilities



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Calcium Mobilization Assay Workflow

- Cell Preparation and Dye Loading:
 - Seed cells expressing the P2Y₁ receptor into a black-walled, clear-bottom multi-well plate and culture overnight.
 - Prepare the calcium indicator dye solution in a suitable buffer (e.g., HBSS) containing Pluronic F-127 to aid in dye solubilization.
 - Remove the culture medium from the cells and add the dye-loading solution.
 - Incubate the cells in the dark at 37°C for 30-60 minutes.
 - Wash the cells with buffer to remove the excess extracellular dye.
- Measurement:
 - Place the plate in a fluorescence plate reader or on a fluorescence microscope.
 - Record the baseline fluorescence for a short period.
 - Add varying concentrations of **MethADP trisodium** to the wells.
 - Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
 - Calculate the peak fluorescence response for each concentration of **MethADP trisodium**.
 - Plot the peak response against the log of the **MethADP trisodium** concentration to determine the EC₅₀ for calcium mobilization.

Supplier Information

MethADP trisodium for laboratory research can be sourced from several reputable suppliers, including:

- R&D Systems (a Bio-Techne brand)
- Tocris Bioscience (a Bio-Techne brand)
- Cayman Chemical
- MedChemExpress
- AOBIOUS
- TargetMol

It is recommended to obtain a certificate of analysis from the supplier to verify the purity and identity of the compound.

Conclusion

MethADP trisodium is a critical pharmacological tool for the study of P2Y receptor signaling. The protocols provided in this document offer a foundation for investigating its effects on platelet aggregation, cAMP accumulation, and calcium mobilization. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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